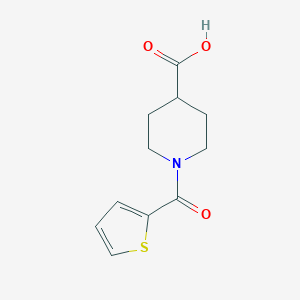

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

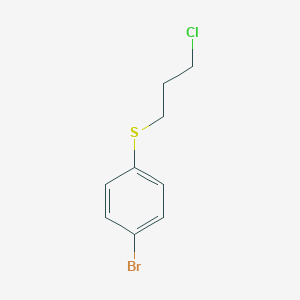

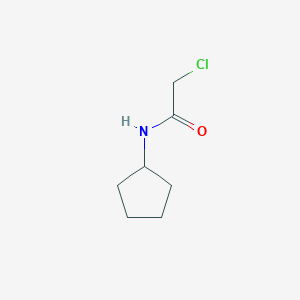

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (TPCA) is a heterocyclic compound belonging to the class of thiophenes. It is a cyclic compound composed of five carbon atoms, two nitrogen atoms, and one sulfur atom. TPCA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Forensic Toxicology

- Scientific Field: Forensic Toxicology .

- Application Summary: The compound “1-(Thiophene-2-carbonyl)-LSD” was identified from blotter paper falsely labeled as “1D-LSD”. This compound is a type of 1-acyl LSD in which thiophene carboxylic acid was condensed to LSD .

- Methods of Application: The seized specimens were extracted and analyzed using gas chromatography/mass spectrometry (GC/MS), liquid chromatography/mass spectrometry (LC/MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .

- Results: The active compound was confirmed to be 1-(thiophene-2-carbonyl)-LSD, which was inconsistent with the labeling on drug-infused blotter paper .

Molecular Medicine and Therapy

- Scientific Field: Molecular Medicine and Therapy .

- Application Summary: Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been found to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .

- Methods of Application: A series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and their inhibitory activities were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .

- Results: Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

Anti-Inflammatory and Analgesic Drugs

- Scientific Field: Pharmacology .

- Application Summary: Thiophene derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been reported to possess anti-inflammatory and analgesic properties .

Antihypertensive Drugs

- Scientific Field: Pharmacology .

- Application Summary: Thiophene derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been reported to possess antihypertensive properties .

Antimicrobial Drugs

- Scientific Field: Pharmacology .

- Application Summary: Thiophene derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been reported to possess antimicrobial properties .

Light-Emitting Diodes (LEDs)

properties

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSBWQLPNNZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353978 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

CAS RN |

147636-34-8 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)